molecular formula C18H19N7O B15104232 N-{2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethyl}tetrazolo[1,5-a]pyridine-7-carboxamide

N-{2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethyl}tetrazolo[1,5-a]pyridine-7-carboxamide

Cat. No.: B15104232
M. Wt: 349.4 g/mol
InChI Key: YYKJSZSNDGBFGY-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core substituted with a propan-2-yl group at the 2-position, linked via an ethyl chain to a tetrazolo[1,5-a]pyridine-7-carboxamide moiety. The propan-2-yl group may enhance lipophilicity, influencing membrane permeability and target binding, while the tetrazolo-pyridine moiety could contribute to π-π stacking or hydrogen bonding in enzyme active sites.

Properties

Molecular Formula

C18H19N7O

Molecular Weight

349.4 g/mol

IUPAC Name

N-[2-(2-propan-2-ylbenzimidazol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide

InChI

InChI=1S/C18H19N7O/c1-12(2)17-20-14-5-3-4-6-15(14)24(17)10-8-19-18(26)13-7-9-25-16(11-13)21-22-23-25/h3-7,9,11-12H,8,10H2,1-2H3,(H,19,26)

InChI Key

YYKJSZSNDGBFGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1CCNC(=O)C3=CC4=NN=NN4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethyl}tetrazolo[1,5-a]pyridine-7-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole and tetrazole intermediates. The benzimidazole can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions. The tetrazole ring is often formed via the cyclization of an azide with a nitrile or other suitable precursor in the presence of a catalyst such as triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethyl linker bridging the benzimidazole and tetrazolo[1,5-a]pyridine moieties serves as a potential site for nucleophilic substitution. For example:

  • Displacement of the ethyl group with amines or thiols under basic conditions can yield derivatives with modified side chains.

  • The propan-2-yl substituent on the benzimidazole nitrogen may undergo alkylation or dealkylation in the presence of strong acids or bases.

Cyclization and Ring-Opening Reactions

The tetrazole ring (NN=NN) exhibits dynamic behavior under thermal or acidic conditions:

  • Thermal decomposition at elevated temperatures (120–150°C) can lead to ring-opening, forming intermediates such as nitriles or amines .

  • Reactions with electrophilic reagents (e.g., acyl chlorides) may induce cyclization, generating fused polycyclic systems .

Oxidation and Reduction

  • Oxidation of the propan-2-yl group using agents like KMnO₄ or CrO₃ can yield a ketone derivative, altering the compound’s lipophilicity.

  • The tetrazole ring is susceptible to reductive cleavage with H₂/Pd-C, producing aminopyridine derivatives .

Condensation and Multicomponent Reactions

The carboxamide group participates in amide bond formation and hydrolysis:

  • Hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions generates the corresponding carboxylic acid or ammonium salt .

  • Multicomponent reactions with aldehydes and CH-acidic compounds (e.g., ketones) produce fused heterocycles via cyclocondensation .

Table 1: Key Reaction Pathways and Conditions

Reaction TypeConditionsProducts/OutcomesReferences
Nucleophilic substitutionK₂CO₃, DMF, 80°CEthyl linker modification
Tetrazole ring-openingH₂/Pd-C, EtOH, RTAminopyridine derivatives
OxidationKMnO₄, H₂SO₄, ΔKetone-functionalized benzimidazole
Multicomponent reactionAldehyde, CH-acid, DMF, 120°CFused pyrazolopyridines

Functional Group Interconversion

  • The carboxamide group can be converted to nitriles via dehydration (P₂O₅, Δ) or to esters via alcoholysis (H₂SO₄, ROH) .

  • Benzimidazole N-alkylation with alkyl halides introduces steric or electronic modifications, impacting biological activity.

Stability and Degradation

  • The compound is stable under ambient conditions but degrades in strong acids (pH < 2) or bases (pH > 10), forming cleavage products like benzimidazole-2-carboxylic acid and tetrazolo[1,5-a]pyridine fragments.

  • Photodegradation studies indicate susceptibility to UV light, leading to C–N bond cleavage in the tetrazole ring .

Synthetic Methodologies

The compound is synthesized via:

  • Multi-step assembly of benzimidazole and tetrazolo[1,5-a]pyridine precursors, followed by carboxamide coupling .

  • One-pot reactions using 2-halopyridines and trimethylsilyl azide to construct the tetrazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethyl}tetrazolo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The tetrazole ring can mimic the carboxylate group, allowing the compound to interact with proteins that recognize carboxylic acids. These interactions can modulate signaling pathways and biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Imidazopyridine-Based GSK-3β Inhibitor (Compound 11)

Structure : 7-(4-(Hydroxymethyl)pyridin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)imidazo[1,5-a]pyridine-1-carboxamide .
Key Differences :

  • Core : Imidazopyridine vs. benzimidazole in the target compound.
  • Substituents : A hydroxymethylpyridyl group and tetrahydro-2H-pyran-4-yl (THP) substituent vs. propan-2-yl and tetrazolo-pyridine.
    Biological Activity : Acts as a GSK-3β inhibitor, a kinase involved in glycogen metabolism and cell proliferation. The THP group likely improves solubility, whereas the tetrazolo-pyridine in the target compound may enhance binding to kinases like PI3K/Akt .

N-[2-(1H-Benzimidazol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide

Structure : Lacks the propan-2-yl substituent on the benzimidazole .
Key Differences :

Quinoline-Thiazolidinone Derivatives

Structure: Tetrazolo[1,5-a]quinoline fused with thiazolidinone and aryl substituents (e.g., 3-(2,3-dichlorophenyl)-2-(tetrazolo[1,5-a]quinolin-4-yl)thiazolidin-4-one) . Key Differences:

  • Core: Tetrazolo-quinoline vs. tetrazolo-pyridine.
  • Functional Groups: Thiazolidinone ring and halogenated aryl groups vs. benzimidazole and carboxamide. Biological Activity: Demonstrated analgesic properties, likely via non-opioid mechanisms. The thiazolidinone moiety may modulate ion channels or inflammatory pathways, diverging from the target compound’s signaling pathway focus .

Triazolopyrimidine and Quinazoline Derivatives

Examples :

  • 5,7-Dimethyl-triazolopyrimidine acetylhydrazones (herbicidal/antifungal) .
  • Quinazoline-pyrazole aldehyde hydrazones (antimicrobial) .
    Key Differences :
  • Core : Triazolopyrimidine or quinazoline vs. benzimidazole-tetrazolo-pyridine.
  • Substituents: Acetylhydrazones or aldehyde hydrazones vs. carboxamide. The hydrazone groups may chelate metal ions or disrupt microbial enzymes .

Structural and Functional Comparison Table

Compound Class/Name Core Structure Key Substituents Target/Activity Reference
Target Compound Benzimidazole + Tetrazolo-pyridine Propan-2-yl, ethyl linker PI3K/Akt, JAK/STAT signaling
Imidazopyridine GSK-3β Inhibitor (Compound 11) Imidazopyridine Hydroxymethylpyridyl, THP-4-yl GSK-3β inhibition
Simplified Benzimidazole-Tetrazolo-pyridine Benzimidazole + Tetrazolo-pyridine Ethyl linker (no propan-2-yl) Undefined signaling modulation
Quinoline-Thiazolidinones Tetrazolo-quinoline + thiazolidinone Dichlorophenyl, hydroxyphenyl Analgesic
Triazolopyrimidine Acetylhydrazones Triazolopyrimidine Acetylhydrazone, methyl groups Herbicidal/Antifungal
Quinazoline-Pyrazole Hydrazones Quinazoline + pyrazole Aldehyde hydrazone, chlorophenyl Antimicrobial

Critical Analysis of Structural Determinants of Activity

  • Tetrazolo-pyridine vs. Tetrazolo-quinoline: The smaller pyridine ring may favor binding to compact kinase active sites, whereas quinoline derivatives exhibit broader π-system interactions for analgesic targets .
  • Carboxamide vs. Hydrazone Linkers : Carboxamides offer metabolic stability and hydrogen-bonding capacity, while hydrazones in antimicrobial compounds may introduce reactivity or metal chelation .

Biological Activity

N-{2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethyl}tetrazolo[1,5-a]pyridine-7-carboxamide, a compound characterized by its complex structure and potential pharmacological applications, has garnered attention in recent research for its biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C24H22N4C_{24}H_{22}N_4. The structure features a benzimidazole moiety linked to a tetrazole and a pyridine ring, which are known to contribute to its biological activities.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors involved in neurotransmission. This compound is hypothesized to exhibit activity through modulation of opioid and dopamine receptors, which are critical in pain management and mood regulation.

Key Mechanisms:

  • Opioid Receptor Agonism : Similar compounds have shown affinity for mu-opioid receptors (MOR), leading to analgesic effects.
  • Dopamine Receptor Interaction : The potential interaction with dopamine D3 receptors suggests implications for mood disorders and addiction therapies.

1. Analgesic Effects

Studies have demonstrated that compounds structurally related to this compound exhibit significant analgesic properties. For instance, a study on related benzimidazole derivatives indicated their effectiveness in reducing pain responses in animal models through MOR activation .

2. Neuropharmacological Effects

Research has highlighted the neuropharmacological potential of this compound. In vitro studies show that it may influence neurotransmitter release and receptor activity, which could be beneficial in treating neurodegenerative diseases or psychiatric disorders .

3. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of similar compounds suggest potential efficacy against various bacterial strains. This opens avenues for exploring its use in treating infections .

Data Tables

The following table summarizes key studies on the biological activity of related compounds:

Study ReferenceBiological ActivityFindings
Analgesic EffectsDemonstrated significant pain relief in animal models through MOR activation.
Neuropharmacological EffectsInfluenced neurotransmitter dynamics, indicating potential for treating mood disorders.
Antimicrobial ActivityShowed efficacy against specific bacterial strains in preliminary tests.

Case Studies

Case Study 1: Analgesic Efficacy
In a controlled study involving rats, administration of this compound resulted in a statistically significant reduction in pain response compared to control groups. This suggests strong analgesic properties likely mediated by opioid receptor pathways.

Case Study 2: Neuroprotective Potential
Another study investigated the neuroprotective effects of similar compounds in models of neurodegeneration. Results indicated that these compounds could reduce neuronal apoptosis and inflammation, suggesting therapeutic potential for conditions like Alzheimer's disease.

Research Findings

Recent literature emphasizes the need for further exploration into the pharmacodynamics and pharmacokinetics of this compound. Understanding its interaction with biological systems will be crucial for developing therapeutic applications.

Q & A

Q. What are the established synthetic routes for N-{2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethyl}tetrazolo[1,5-a]pyridine-7-carboxamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the benzimidazole core via cyclization of 1,2-diaminobenzene derivatives with isopropyl ketones under acidic conditions (e.g., HCl/AcOH) .
  • Step 2: Alkylation of the benzimidazole nitrogen using 2-chloroethyltetrazolo-pyridine intermediates. Ethylenediamine-linked coupling agents (e.g., DCC/DMAP) are often employed to attach the tetrazolo-pyridine moiety .
  • Step 3: Carboxamide functionalization at position 7 of the tetrazolo-pyridine ring using activated esters (e.g., HATU-mediated coupling with ammonia or amines) .

Key Optimization Parameters:

ParameterTypical ConditionsImpact on Yield
SolventDMF or THFPolar aprotic solvents improve solubility of intermediates
Temperature80–120°C for cyclization stepsHigher temps reduce reaction time but risk decomposition
CatalystsPd(OAc)₂ for cross-coupling reactionsEnhances regioselectivity in heterocycle formation

Q. How is the compound characterized using spectroscopic methods?

Methodological Answer:

  • 1H/13C NMR: Assignments focus on distinguishing benzimidazole (δ 7.2–8.1 ppm for aromatic Hs) and tetrazolo-pyridine (δ 8.5–9.3 ppm for N-linked Hs) protons. The isopropyl group shows a doublet at δ 1.2–1.5 ppm .
  • HRMS: Exact mass calculations (e.g., C₂₂H₂₃N₇O) must match observed m/z values within 3 ppm error .
  • IR Spectroscopy: Confirm carboxamide C=O stretch (~1650 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .

Data Consistency Table:

TechniqueExpected Signal RangeCommon Discrepancies
1H NMR (DMSO-d₆)δ 2.5–3.0 ppm (CH₂ linker)Splitting variations due to rotamers
13C NMRδ 155–160 ppm (tetrazole carbons)Overlap with benzimidazole carbons

Q. What are the key physicochemical properties of this compound?

Methodological Answer:

  • Solubility: Limited in water (<0.1 mg/mL); soluble in DMSO (>50 mg/mL). Use co-solvents like PEG-400 for in vitro assays .
  • Melting Point: Expected range 215–220°C (decomposition observed above 230°C) .
  • Stability: Susceptible to hydrolysis under basic conditions (pH >9); store at -20°C under inert atmosphere .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of the tetrazolo-pyridine core be addressed?

Methodological Answer: Regioselectivity in tetrazolo-pyridine formation is influenced by:

  • Substrate Design: Use electron-withdrawing groups (e.g., nitro) at position 3 to direct cyclization .
  • Catalytic Systems: Pd-catalyzed reactions favor 1,5-a regioisomers over 1,5-b isomers (e.g., 85:15 selectivity with Pd(OAc)₂/Xantphos) .
  • Microwave-Assisted Synthesis: Reduces side products by accelerating reaction kinetics (e.g., 30 min vs. 12 hr conventional heating) .

Case Study:
A comparative study showed that using 2,4-dioxopentanoate precursors in EtOH under reflux yielded 78% of the desired 1,5-a isomer, while non-polar solvents (toluene) led to <50% selectivity .

Q. What analytical techniques are recommended for resolving discrepancies in NMR data?

Methodological Answer:

  • 2D NMR (COSY, HSQC): Resolve overlapping signals in the aromatic region. For example, HSQC correlates δ 8.3 ppm (1H) with δ 145 ppm (13C) to confirm tetrazole-linked carbons .
  • X-ray Crystallography: Definitive structural assignment for polymorphs or tautomers. A 2013 study resolved π-π stacking interactions (centroid distance 3.426 Å) in a related pyrazolo-pyrimidine .
  • Dynamic NMR: Detect rotameric equilibria in the ethyl linker (ΔG‡ ~12 kcal/mol) by variable-temperature studies .

Data Contradiction Analysis:
Discrepancies in reported melting points (e.g., 215°C vs. 225°C) may arise from polymorphic forms. Use DSC to identify endothermic peaks corresponding to crystal lattice transitions .

Q. What in silico methods predict the compound's bioactivity and binding mechanisms?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Simulate binding to benzodiazepine receptors (e.g., PDB ID 1D8G). The tetrazole moiety shows hydrogen bonding with Glu137 (binding affinity ΔG = -9.2 kcal/mol) .
  • QSAR Models: Correlate logP values (>2.5) with enhanced blood-brain barrier permeability for neuropharmacological applications .
  • MD Simulations (GROMACS): Assess stability of the benzimidazole-ethyl linker in lipid bilayers (RMSD <2.0 Å over 100 ns) .

Predicted Bioactivity Table:

TargetIC₅₀ (µM)Mechanism
COX-20.45Competitive inhibition
HMG-CoA reductase1.2Allosteric modulation
CRF1 receptors0.87Antagonist binding

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